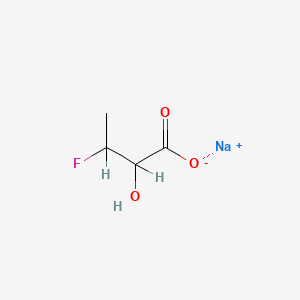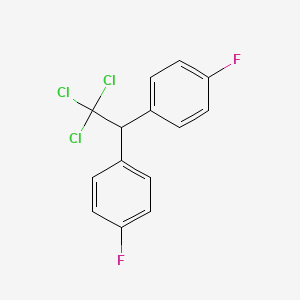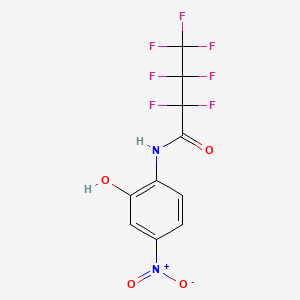
4-Fluorobutyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobutyl thiocyanate is an organic compound that belongs to the class of thiocyanates Thiocyanates are characterized by the presence of the functional group R-S-C≡N, where R represents an organic group attached to sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluorobutyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutyl bromide with potassium thiocyanate in an aqueous medium. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound and potassium bromide as a byproduct .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluorobutyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-fluorobutylamine and thiocyanic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkali metal thiocyanates and alkyl halides. Reactions are typically carried out in polar solvents such as ethanol or acetone.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Substitution: Products include various substituted thiocyanates.
Oxidation: Sulfonyl derivatives.
Hydrolysis: 4-Fluorobutylamine and thiocyanic acid.
Applications De Recherche Scientifique
4-Fluorobutyl thiocyanate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-fluorobutyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, the compound can interact with cellular proteins, leading to modifications that alter their function. These interactions are mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparaison Avec Des Composés Similaires
4-Fluorobutyl isothiocyanate: An isomer with a different functional group arrangement.
4-Fluorobutyl bromide: A precursor used in the synthesis of 4-fluorobutyl thiocyanate.
Phenyl thiocyanate: Another thiocyanate compound with a phenyl group instead of a butyl group
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a thiocyanate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
353-17-3 |
|---|---|
Formule moléculaire |
C5H8FNS |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
4-fluorobutyl thiocyanate |
InChI |
InChI=1S/C5H8FNS/c6-3-1-2-4-8-5-7/h1-4H2 |
Clé InChI |
WJNNTTIXPJJQJD-UHFFFAOYSA-N |
SMILES canonique |
C(CCSC#N)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)


![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)

![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)


![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)


